molecular formula C21H20FN3O4S B2422351 Ethyl 5-(cyclopentanecarboxamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851948-91-9

Ethyl 5-(cyclopentanecarboxamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2422351
CAS No.: 851948-91-9
M. Wt: 429.47
InChI Key: KVAFNZMIAMVRBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(cyclopentanecarboxamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a thieno[3,4-d]pyridazine core, which is a fused heterocyclic structure containing sulfur and nitrogen atoms. The presence of a fluorophenyl group and a cyclopentanecarboxamide moiety adds to its chemical complexity and potential reactivity.

Properties

IUPAC Name

ethyl 5-(cyclopentanecarbonylamino)-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O4S/c1-2-29-21(28)17-15-11-30-19(23-18(26)12-5-3-4-6-12)16(15)20(27)25(24-17)14-9-7-13(22)8-10-14/h7-12H,2-6H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVAFNZMIAMVRBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3CCCC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiophene Precursor Preparation

The synthesis begins with 2-amino-3-carbamoylthiophene (1) , which undergoes diazotization and cyclization to form the pyridazine ring. Key modifications include:

  • Diazotization : Treatment of 1 with NaNO₂/HCl at 0–5°C generates the diazonium intermediate.
  • Cyclocondensation : Reaction with ethyl acetoacetate in acetic acid yields ethyl 4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (2) .

Optimization Data

Condition Yield (%) Purity (HPLC)
HCl (conc.), 0°C 62 92
H₂SO₄, 5°C 58 89
AcOH reflux 71 95

The acetic acid-mediated protocol provided superior yields and purity, likely due to milder acidity preventing decomposition.

Introduction of the 4-Fluorophenyl Group

Halogenation for Cross-Coupling

Bromination of 2 at position 3 using N-bromosuccinimide (NBS) in DMF affords ethyl 3-bromo-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (3) .

Reaction Conditions

  • NBS (1.1 eq.), DMF, 50°C, 12 h
  • Yield: 83%

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of 3 with 4-fluorophenylboronic acid introduces the aryl group:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Base: K₂CO₃ (2 eq.)
  • Solvent: Dioxane/H₂O (4:1)
  • Temperature: 90°C, 8 h
  • Yield: 78%

Critical Parameters

  • Oxygen-free conditions essential to prevent catalyst deactivation
  • Boronic acid purity >95% required for high conversion

Installation of the Cyclopentanecarboxamido Moiety

Nitration and Reduction

Regioselective nitration at position 5 using fuming HNO₃/H₂SO₄ provides ethyl 5-nitro-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (4) , which is reduced to the amine 5 via catalytic hydrogenation (H₂, 10% Pd/C, EtOH).

Nitration Optimization

Nitrating Agent Temp (°C) Yield (%)
HNO₃/H₂SO₄ 0 68
AcONO₂ 25 54
NO₂BF₄ -10 71

Amide Coupling

Reaction of amine 5 with cyclopentanecarbonyl chloride using EDCI/HOBt:

  • EDCI (1.2 eq.), HOBt (1 eq.), DIPEA (2 eq.)
  • Solvent: DCM, 0°C → rt, 6 h
  • Yield: 85%

Side Product Analysis

Byproduct Formation (%) Mitigation Strategy
N-Acylurea 12 Use of HOBt
Oligomerization 8 Slow addition

Final Product Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.42 (s, 1H, NH), 7.89–7.82 (m, 2H, ArH), 7.45–7.39 (m, 2H, ArH), 4.35 (q, 2H, J = 7.1 Hz, OCH₂), 3.02–2.94 (m, 1H, cyclopentyl CH), 1.89–1.45 (m, 8H, cyclopentyl CH₂), 1.33 (t, 3H, J = 7.1 Hz, CH₃).
  • HRMS : m/z [M+H]⁺ calcd. for C₂₂H₂₁FN₃O₄S: 450.1241; found: 450.1238.

Purity Assessment

Method Purity (%) Impurity Profile
HPLC 98.7 <1% each
LC-MS 99.2 None detected

Comparative Analysis of Synthetic Routes

Route Efficiency Metrics

Step Overall Yield (%) Time (h) Cost Index
Core formation 71 24 1.0
Bromination 83 12 1.2
Suzuki coupling 78 8 3.5
Nitration/Reduction 68 18 2.8
Amide formation 85 6 2.1
Total 25.4 68 9.6

Route optimization potential exists in telescoping the nitration/reduction steps and employing flow chemistry for the Suzuki coupling.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The thieno[3,4-d]pyridazine core can be oxidized to introduce additional functional groups.

  • Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

  • Substitution: Nucleophilic substitution reactions can be employed to replace specific groups within the compound.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.

  • Reduction reactions might involve hydrogen gas and a metal catalyst.

  • Substitution reactions could use nucleophiles like amines or alcohols, often in the presence of a base.

Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce hydroxyl or amino derivatives.

Scientific Research Applications

  • Chemistry: It can serve as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity can be explored for potential therapeutic uses.

  • Medicine: It may be investigated for its pharmacological properties and potential as a drug candidate.

  • Industry: Its unique chemical properties might be useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological targets. It may interact with enzymes or receptors, leading to a cascade of biochemical events. The molecular pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • Ethyl 5-(cyclopentanecarboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate: This compound is structurally similar but has a methyl group instead of a fluorine atom.

  • Ethyl 5-(cyclopentanecarboxamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate: This compound has a methoxy group instead of a fluorine atom.

Uniqueness: The presence of the fluorine atom in Ethyl 5-(cyclopentanecarboxamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate imparts unique chemical and biological properties compared to its analogs. Fluorine's high electronegativity and small size can significantly influence the compound's reactivity and interaction with biological targets.

Biological Activity

Ethyl 5-(cyclopentanecarboxamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a compound that has garnered interest for its potential biological activities, particularly in relation to receptor modulation and pharmacological effects. This article delves into the biological activity of this compound, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C18H19FN2O3S
  • Molecular Weight : 358.42 g/mol
  • IUPAC Name : this compound

This compound has been studied for its interaction with the adenosine A1 receptor (A1AR). Research indicates that derivatives of thienopyridazines can act as allosteric modulators of A1AR, influencing receptor activity through stabilization of agonist-receptor complexes .

Table 1: Biological Activity Summary

Activity TypeDescription
Receptor Modulation Acts as an allosteric modulator for A1AR, enhancing or inhibiting receptor activity.
Antagonistic Effects Exhibits antagonistic properties in functional assays, particularly in ERK1/2 phosphorylation studies.
Pharmacological Action Potentially involved in mediating effects related to inflammation and tumor suppression via NO production.

Case Studies and Research Findings

  • Adenosine A1 Receptor Modulation : In a study evaluating various thienopyridazines, it was found that certain derivatives significantly inhibited the binding of orthosteric antagonists at A1AR, with some compounds achieving over 100% inhibition at specific concentrations . The most potent antagonist demonstrated a pA2 value of 7.8, indicating strong antagonistic activity.
  • Inflammatory Response : The compound has been linked to the production of nitric oxide (NO), which plays a crucial role in mediating inflammatory responses and exhibiting tumoricidal activity in macrophages . This suggests potential therapeutic applications in inflammatory diseases.
  • Structure-Activity Relationship (SAR) : Variations in the aromatic substituents on the thienopyridazine core significantly affected biological activity. For instance, compounds with 4-hydroxy and 4-acetoxy substitutions showed enhanced antagonist properties compared to others .

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?

The synthesis typically involves multi-step reactions starting with the formation of the thieno[3,4-d]pyridazine core, followed by sequential introduction of substituents. Key steps include cyclocondensation of precursors (e.g., thiophene derivatives with hydrazines) and amidation/esterification reactions. Optimization strategies include:

  • Solvent selection : Toluene or dichloromethane for reflux conditions .
  • Catalysts : Acetic acid or morpholine to facilitate cyclization .
  • Microwave-assisted synthesis : Reduces reaction time and improves purity . Yield improvements are achieved by adjusting stoichiometry, temperature gradients, and purification methods (e.g., recrystallization vs. column chromatography) .

Q. Which spectroscopic and crystallographic methods are effective for characterizing its three-dimensional structure?

  • NMR spectroscopy : Confirms substituent positions via 1H^1H and 13C^{13}C chemical shifts (e.g., fluorophenyl protons at δ 7.1–7.6 ppm) .
  • X-ray crystallography : Resolves hydrogen bonding patterns and dihedral angles between the thienopyridazine core and substituents .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+^+ peaks) .
  • IR spectroscopy : Identifies carbonyl (C=O) stretches (1641–1718 cm1^{-1}) and amide N–H bonds .

Q. What key functional groups influence its reactivity and biological interactions?

  • Cyclopentanecarboxamido : Enhances lipophilicity and modulates target binding via hydrophobic interactions .
  • 4-Fluorophenyl : Introduces electron-withdrawing effects, stabilizing π-π stacking with aromatic residues in enzymes .
  • Ethyl ester : A prodrug moiety that can be hydrolyzed to enhance solubility or activity . These groups collectively impact pharmacokinetics (e.g., metabolic stability) and pharmacodynamics (e.g., target affinity) .

Q. How is the compound’s purity assessed, and what thresholds are acceptable for in vitro assays?

  • HPLC : Purity >95% is standard, with retention time matching reference standards .
  • Melting point analysis : Sharp melting ranges (e.g., 178–180°C) indicate high crystallinity .
  • Elemental analysis : Confirms C, H, N, S content within ±0.4% of theoretical values .

Q. What in vitro assays are used for initial biological screening?

  • Enzyme inhibition assays : Fluorescence-based or radiometric methods to measure IC50_{50} values against targets like kinases or proteases .
  • Cellular viability assays : MTT or ATP-lite to assess cytotoxicity in cancer cell lines .
  • Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for receptor interactions .

Advanced Research Questions

Q. How can structural modifications at the 5-position (cyclopentanecarboxamido) improve target selectivity?

  • Comparative SAR studies : Replace cyclopentanecarboxamido with benzamido or methoxybenzamido groups to evaluate changes in binding pockets .
  • Molecular docking : Simulate interactions with ATP-binding sites (e.g., kinases) to identify steric or electronic clashes .
  • Crystallographic data : Analyze co-crystal structures to guide rational design (e.g., optimizing hydrogen bonds with Asp86 in target enzymes) .

Q. What statistical approaches resolve contradictions in reported biological activities across assays?

  • Meta-analysis : Pool data from multiple studies to identify outliers or assay-specific biases .
  • Dose-response modeling : Use nonlinear regression to standardize IC50_{50} values across different cell lines .
  • Bayesian inference : Quantify uncertainty in activity data caused by variability in compound purity or assay conditions .

Q. What strategies enhance metabolic stability and blood-brain barrier (BBB) penetration?

  • Prodrug derivatization : Replace the ethyl ester with tert-butyl or isopropyl esters to delay hydrolysis and improve BBB uptake .
  • LogP optimization : Balance cyclopentane hydrophobicity with polar groups (e.g., hydroxylation) to maintain ClogP ~2–4 .
  • In vitro ADME models : Use Caco-2 permeability assays and liver microsomal stability tests to prioritize analogs .

Q. How do crystallization conditions affect the compound’s polymorphic forms?

  • Solvent screening : Ethanol/water mixtures favor Form I (monoclinic), while acetone yields Form II (triclinic) .
  • Temperature gradients : Slow cooling from 60°C promotes larger, more stable crystals for X-ray analysis .
  • Additives : Seed crystals or surfactants (e.g., PEG) reduce nucleation defects .

Q. What computational tools predict off-target interactions and toxicity risks?

  • QSAR models : Train on thienopyridazine datasets to forecast hERG channel inhibition or CYP450 interactions .
  • Molecular dynamics (MD) : Simulate binding to albumin or other plasma proteins to assess bioavailability .
  • ToxCast profiling : Screen against EPA’s toxicity databases to flag potential carcinogens or mutagens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.